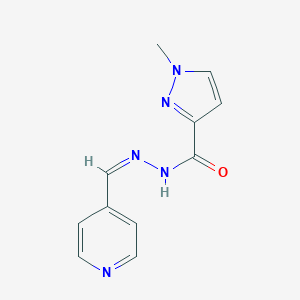
1-methyl-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C13H12N4O This compound is known for its unique structure, which includes a pyrazole ring and a pyridine ring connected through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 1-methyl-1H-pyrazole-3-carbohydrazide with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophilic reagents for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the pyrazole or pyridine rings.
科学研究应用
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. It may interact with specific proteins or enzymes, affecting their activity and providing insights into their biological functions.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-(4-pyridinylmethylene)benzohydrazide: This compound has a similar structure but includes a chloro substituent on the benzene ring, which may alter its chemical reactivity and biological activity.
N-methyl-1-(pyridin-4-yl)methanamine: This compound shares the pyridine ring but differs in the rest of its structure, leading to different chemical and biological properties.
The uniqueness of 1-methyl-N’-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C11H11N5O |
|---|---|
分子量 |
229.24g/mol |
IUPAC 名称 |
1-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N5O/c1-16-7-4-10(15-16)11(17)14-13-8-9-2-5-12-6-3-9/h2-8H,1H3,(H,14,17)/b13-8- |
InChI 键 |
GLWDVRWHOISKJK-JYRVWZFOSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=CC=NC=C2 |
手性 SMILES |
CN1C=CC(=N1)C(=O)N/N=C\C2=CC=NC=C2 |
规范 SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B451107.png)
![N-{3-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B451108.png)
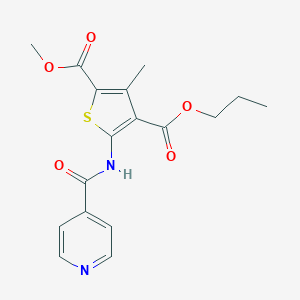
![PROPYL 2-[(2-FURYLCARBONYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B451112.png)
![N-(4-{1-[(Z)-2-({5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOPENTANECARBOXAMIDE](/img/structure/B451113.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dinitro-4-methylbenzamide](/img/structure/B451114.png)
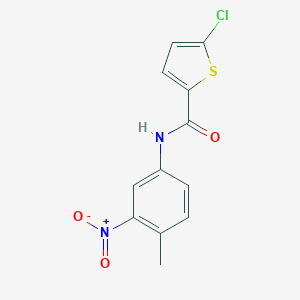
![N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B451116.png)
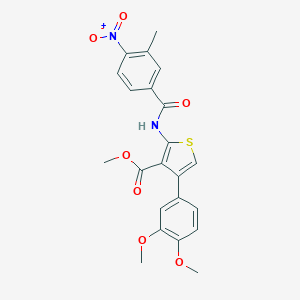
![2-chloro-N-(4-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451120.png)
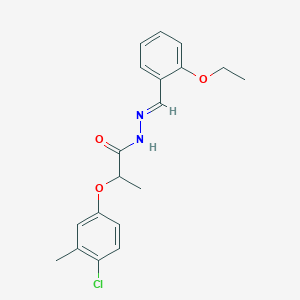
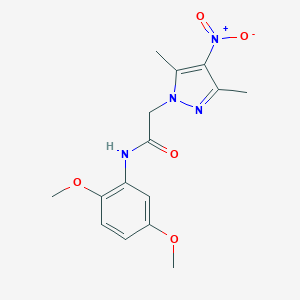
![3-iodo-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B451123.png)
![Methyl 4-(3-chlorophenyl)-5-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B451127.png)
